molecular formula C12H15NS B13057930 6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]

Cat. No.: B13057930
M. Wt: 205.32 g/mol
InChI Key: FHVIKDVSQABRHZ-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a bicyclo[3.1.0]hexane core fused to a thieno[3,2-c]pyridine ring system. The spiro linkage between these two systems imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core but differ in their functional groups and ring systems.

    Thieno[3,2-c]pyridine derivatives: These compounds have the thieno[3,2-c]pyridine ring system but lack the spiro linkage.

Uniqueness

The uniqueness of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] lies in its spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,2'-bicyclo[3.1.0]hexane]

InChI

InChI=1S/C12H15NS/c1-4-12(10-7-8(1)10)9-3-6-14-11(9)2-5-13-12/h3,6,8,10,13H,1-2,4-5,7H2

InChI Key

FHVIKDVSQABRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3C1C3)C4=C(CCN2)SC=C4

Origin of Product

United States

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